

# Carnitine Palmitoyltransferase II Deficiency: A Technical Guide to Pathophysiology and Genetic Basis

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## Compound of Interest

Compound Name: CPT2

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## Abstract

Carnitine Palmitoyltransferase II (**CPT2**) deficiency is an autosomal recessive metabolic disorder that impairs mitochondrial long-chain fatty acid oxidation (FAO). This in-depth technical guide elucidates the complex pathophysiology and genetic underpinnings of **CPT2** deficiency. It provides a comprehensive overview of the molecular mechanisms, genotype-phenotype correlations, and diagnostic methodologies. Furthermore, this guide details experimental protocols for key assays and presents quantitative data in structured tables to facilitate research and therapeutic development.

## Introduction

Carnitine Palmitoyltransferase II (**CPT2**) is a critical enzyme located in the inner mitochondrial membrane, responsible for the conversion of long-chain acylcarnitines to their corresponding acyl-CoAs, allowing their entry into the mitochondrial matrix for  $\beta$ -oxidation. A deficiency in **CPT2** activity disrupts this vital energy production pathway, particularly affecting tissues with high energy demands such as skeletal muscle, heart, and liver. The clinical presentation of **CPT2** deficiency is heterogeneous, ranging from a lethal neonatal form to a milder, adult-onset myopathic form. This guide will delve into the core molecular and genetic aspects of this disorder.

## Genetic Basis of CPT2 Deficiency

**CPT2** deficiency is an autosomal recessive condition, meaning an individual must inherit two mutated copies of the **CPT2** gene to be affected. The **CPT2** gene is located on chromosome 1p32 and contains five exons. Heterozygous carriers, with one normal and one mutated allele, are typically asymptomatic.

Over 60 mutations in the **CPT2** gene have been identified, including missense, nonsense, frameshift, and splice site mutations. There is a notable genotype-phenotype correlation, where the severity of the clinical presentation often relates to the residual **CPT2** enzyme activity conferred by the specific mutations.

**Table 1: Genotype-Phenotype Correlations in CPT2 Deficiency**

Clinical Phenotype	Associated Genotypes	Residual CPT2 Enzyme Activity	Key Clinical Features
Lethal Neonatal	Often homozygous for null mutations (e.g., frameshift, nonsense)	<10% of normal	Liver failure, cardiomyopathy, cystic dysplastic kidneys, severe hypoketotic hypoglycemia.
Severe Infantile Hepatocardiomyopathy	Compound heterozygous for a severe and a milder mutation	10-20% of normal	Recurrent hypoketotic hypoglycemia, cardiomyopathy, liver dysfunction, sudden death in infancy.
Myopathic (Adult)	Homozygous or compound heterozygous for missense mutations (e.g., p.Ser113Leu)	20-40% of normal	Exercise-induced myalgia, rhabdomyolysis, myoglobinuria.

The most prevalent mutation in the myopathic form is the p.Ser113Leu (S113L) variant, which is found in approximately 60-70% of mutant alleles in this population. This mutation leads to a thermolabile enzyme with reduced activity, particularly at elevated temperatures, which may explain the triggering of symptoms by fever or prolonged exercise.

## Pathophysiology

The core pathophysiological defect in **CPT2** deficiency is the inability to efficiently transport long-chain fatty acids into the mitochondrial matrix for  $\beta$ -oxidation. This leads to two primary metabolic consequences:

- **Energy Deficiency:** Tissues reliant on FAO for energy, such as skeletal and cardiac muscle, experience a significant energy deficit, especially during periods of fasting or prolonged exercise when glucose stores are depleted.
- **Accumulation of Toxic Metabolites:** The blockage of the FAO pathway results in the accumulation of long-chain acylcarnitines in the cytoplasm and mitochondria. These accumulated metabolites can have cytotoxic effects, including disruption of cellular membranes and impairment of other mitochondrial functions.

## Signaling Pathway and Metabolic Disruption

The disruption of FAO in **CPT2** deficiency has cascading effects on other cellular signaling pathways. Recent studies have implicated the mammalian target of rapamycin (mTOR) signaling pathway in the cardiac hypertrophy observed in **CPT2**-deficient mouse models. Furthermore, the accumulation of long-chain acylcarnitines has been shown to disrupt calcium homeostasis in skeletal muscle, contributing to muscle weakness and damage.

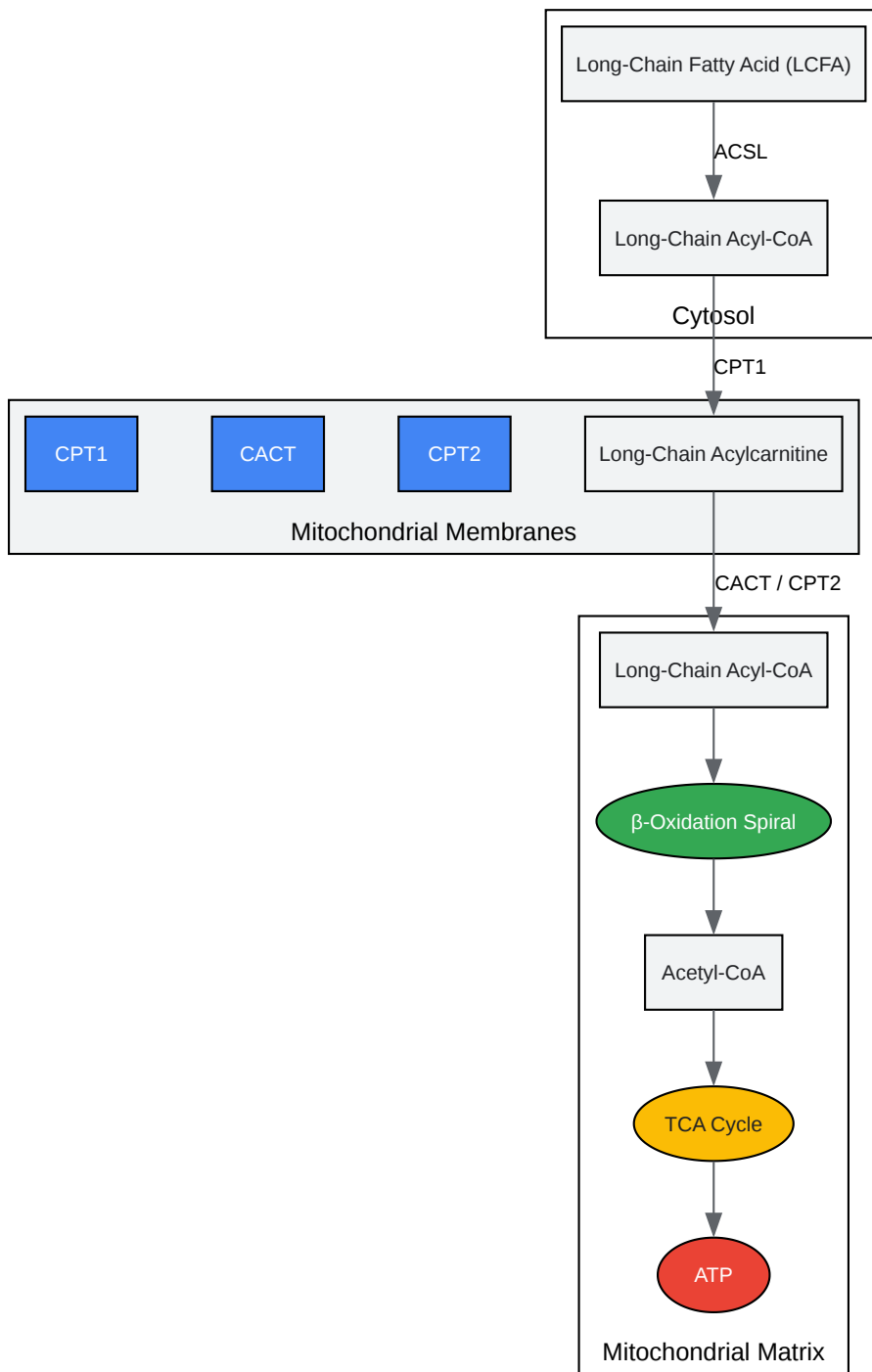


Figure 1: Mitochondrial Long-Chain Fatty Acid Oxidation

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Caption: Normal mitochondrial long-chain fatty acid oxidation pathway.



Figure 2: Pathophysiology of CPT2 Deficiency

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Caption: Disrupted fatty acid oxidation in **CPT2** deficiency.

## Diagnostic Methodologies

The diagnosis of **CPT2** deficiency involves a multi-faceted approach, combining clinical evaluation, biochemical analysis, and molecular genetic testing.

### Newborn Screening and Biochemical Analysis

Newborn screening programs utilizing tandem mass spectrometry (MS/MS) can identify newborns with **CPT2** deficiency by detecting elevated levels of long-chain acylcarnitines (C16, C18:1) in dried blood spots.

Acylcarnitine Species	Normal Range (μmol/L)	CPT2 Deficiency (μmol/L)
C16 (Palmitoylcarnitine)	0.95 - 8.6	Significantly elevated (e.g., >20)
C18:1 (Oleoylcarnitine)	0.29 - 2.1	Significantly elevated (e.g., >5)
(C16 + C18:1) / C2 Ratio	< 0.4	Significantly elevated

Note: Reference ranges may vary between laboratories.

### Molecular Genetic Testing

Definitive diagnosis is achieved through molecular analysis of the **CPT2** gene.

- **DNA Extraction:** Genomic DNA is extracted from peripheral blood leukocytes or cultured fibroblasts using a commercial DNA extraction kit.
- **PCR Amplification:** The five exons and flanking intronic regions of the **CPT2** gene are amplified using polymerase chain reaction (PCR) with specific primers.
- **Sequencing:** The PCR products are purified and sequenced using Sanger sequencing or next-generation sequencing (NGS) platforms.
- **Data Analysis:** The obtained sequences are compared to the **CPT2** reference sequence to identify any pathogenic variants.

## Enzyme Activity Assay

Measurement of **CPT2** enzyme activity in cultured fibroblasts or muscle tissue can confirm the diagnosis.

- **Cell Culture:** Patient-derived fibroblasts are cultured under standard conditions.
- **Mitochondrial Isolation:** Mitochondria are isolated from the cultured fibroblasts by differential centrifugation.
- **Enzyme Reaction:** The isolated mitochondria are incubated with a reaction mixture containing a radiolabeled long-chain acyl-CoA substrate (e.g., [ $^3\text{H}$ ]palmitoyl-CoA) and L-carnitine.
- **Product Separation and Quantification:** The radiolabeled acylcarnitine product is separated from the unreacted substrate using chromatography.
- **Activity Calculation:** The amount of radiolabeled acylcarnitine formed per unit of time and protein is calculated to determine the **CPT2** enzyme activity.

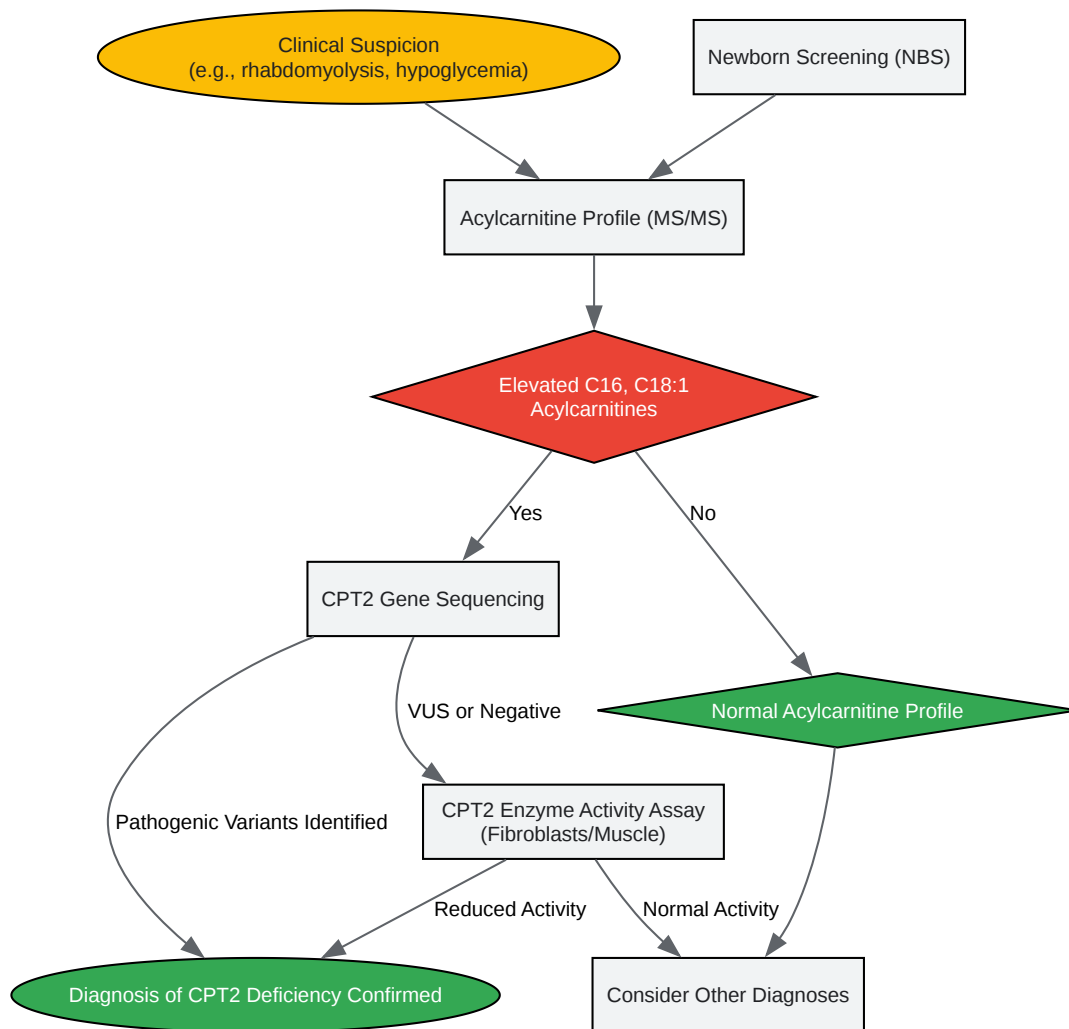


Figure 3: Diagnostic Workflow for CPT2 Deficiency

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